

5'-O-TBDMS-Bz-dA molecular weight and formula

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Compound of Interest

Compound Name: 5'-O-TBDMS-Bz-dA

Cat. No.: B1631752

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In-Depth Technical Guide: 5'-O-TBDMS-Bz-dA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5'-O-tert-butyldimethylsilyl-N⁶-benzoyl-2'-deoxyadenosine (**5'-O-TBDMS-Bz-dA**), a crucial building block in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, a representative experimental protocol for its use in solid-phase oligonucleotide synthesis, and a workflow diagram for clarity.

Core Data Summary

The key quantitative data for **5'-O-TBDMS-Bz-dA** are summarized in the table below for easy reference.

| Property | Value |
|------------------|--|
| Molecular Weight | 469.61 g/mol [1] [2] |
| Chemical Formula | C ₂₃ H ₃₁ N ₅ O ₄ Si [1] [3] |
| CAS Number | 51549-39-4 [1] |

Experimental Protocol: Use in Solid-Phase Oligonucleotide Synthesis

The following is a representative protocol for the incorporation of a **5'-O-TBDMS-Bz-dA** monomer into a growing oligonucleotide chain using automated solid-phase synthesis based on phosphoramidite chemistry. This method is a cornerstone of modern DNA and RNA synthesis.

Materials and Reagents:

- **5'-O-TBDMS-Bz-dA**-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite
- Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
- Acetonitrile (anhydrous)
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
- Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
- Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
- Cleavage and deprotection solution (e.g., ethanolic ammonium hydroxide or AMA solution - a mixture of aqueous ammonium hydroxide and aqueous methylamine)
- Silyl deprotection solution (e.g., triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO)

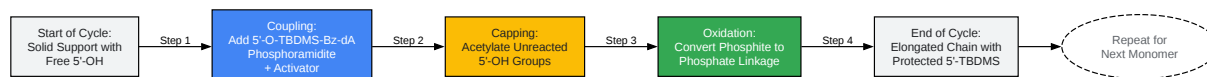
Methodology:

- Preparation: The **5'-O-TBDMS-Bz-dA** phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and loaded onto an automated DNA/RNA synthesizer. The CPG solid support with the first nucleoside is packed into a synthesis column.

- Synthesis Cycle (performed in an automated synthesizer):
 - Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
 - Step 2: Coupling: The **5'-O-TBDMS-Bz-dA** phosphoramidite solution is co-injected with the activator solution into the synthesis column. The activator catalyzes the coupling of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 3-6 minutes.
 - Step 3: Capping: After the coupling step, any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
 - Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
- Chain Elongation: The four steps of the synthesis cycle are repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
- Cleavage and Deprotection:
 - Upon completion of the synthesis, the solid support is treated with a basic solution, such as ethanolic ammonium hydroxide or AMA, to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone and the benzoyl (Bz) protecting group from the adenine base.
 - The solution containing the oligonucleotide is collected.
- Silyl Group Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl is removed by treatment with a fluoride-containing solution like TEA·3HF.
- Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.

Workflow and Pathway Visualization

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis involving the incorporation of a **5'-O-TBDMS-Bz-dA** monomer.



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Caption: A single cycle in solid-phase oligonucleotide synthesis.

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